
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide” is a thiourea derivative . Thiourea derivatives have been found to be useful ligands for the potential determination of traces of transition metals . They can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with KSCN in acetone . The resulting product is then characterized by elemental analysis, FTIR, and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic space group P 1 2 1 / c 1, with unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
The compound has been studied for its thermal decomposition using a TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Scientific Research Applications
Transition Metal Complexes
This compound serves as a ligand for transition metal complexes. Specifically, it forms coordination compounds with metals such as cobalt (Co) , nickel (Ni) , and copper (Cu) . These complexes exhibit interesting properties due to the combination of organic and inorganic components. The synthesis and characterization of these complexes involve techniques like elemental analysis , FTIR , and 1H-NMR . Additionally, single-crystal X-ray diffraction provides insights into the molecular structure of the ligand .
Thiourea Derivatives for Metal Determination
Thiourea derivatives, including this compound, have been explored as ligands for the determination of trace amounts of transition metals. Their chelating ability allows them to form complexes with metals. Depending on protonation states, they can act as neutral ligands or mono-/di-anions. Researchers have investigated their potential for liquid–liquid extraction and separation of metals like copper (Cu) , gold (Au) , palladium (Pd) , and platinum (Pt) . These applications are crucial in analytical chemistry .
Antibacterial and Antifungal Properties
Thiourea derivatives, including the compound , have demonstrated antibacterial and antifungal activities. These properties make them interesting candidates for pharmaceutical research. Investigating their efficacy against specific bacterial strains and fungal pathogens could lead to novel drug development .
Antioxidant Activity
The metal complexes formed with this ligand were screened for their antioxidant activities. Researchers employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) to evaluate their ability to scavenge free radicals. Understanding their antioxidant potential is essential for potential therapeutic applications .
Semi-Organic Metal Complexes
The combination of organic and inorganic components in semi-organic metal complexes offers advantages from both realms. These complexes have been studied for various properties, including their potential as antitubercular , anti-thyroidal , and insecticidal agents. Their unique structure and reactivity make them intriguing subjects for further investigation .
Synthesis and Characterization
The compound’s synthesis involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate . The resulting product is characterized using techniques like 1H-NMR and single-crystal X-ray diffraction .
Future Directions
Mechanism of Action
Target of Action
It is known that thiourea derivatives, to which this compound belongs, have been found to be useful ligands for the potential determination of traces of transition metals .
Mode of Action
Thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Result of Action
It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
properties
IUPAC Name |
2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCYBACHQTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

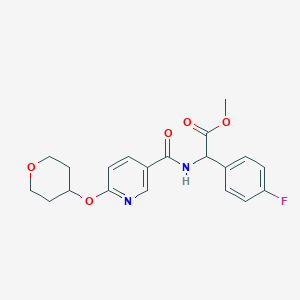
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![N-(2,5-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2912604.png)
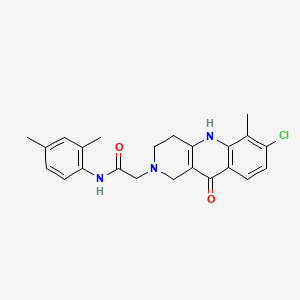
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
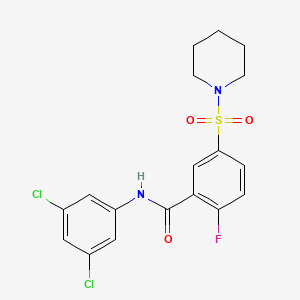
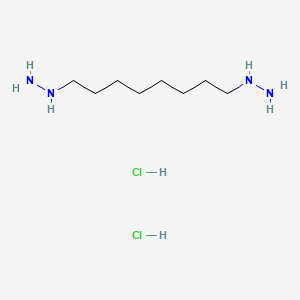
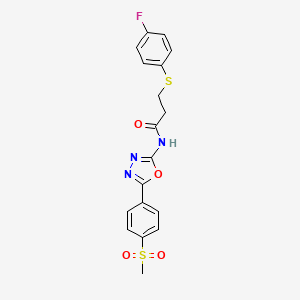
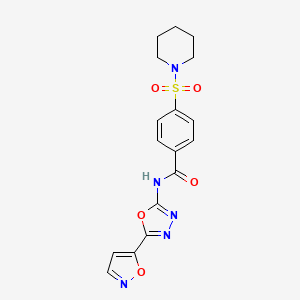
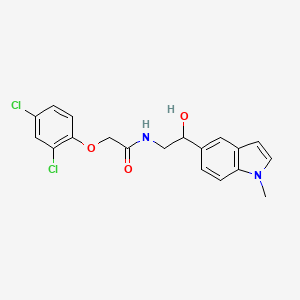
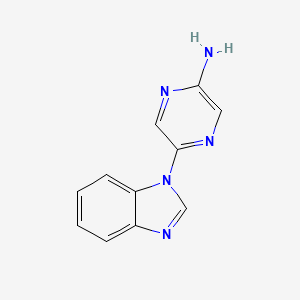

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)